molecular formula C4Cl2F8 B1209046 2,3-Dichlorooctafluorobutane CAS No. 355-20-4

2,3-Dichlorooctafluorobutane

Cat. No.: B1209046
CAS No.: 355-20-4
M. Wt: 270.93 g/mol
InChI Key: LXANZHXWGZWFAC-UHFFFAOYSA-N
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Description

2,3-Dichlorooctafluorobutane is a halogenated organic compound with the molecular formula C4Cl2F8. It is characterized by the presence of two chlorine atoms and eight fluorine atoms attached to a butane backbone. This compound is known for its high stability and unique chemical properties, making it of interest in various scientific and industrial applications .

Scientific Research Applications

2,3-Dichlorooctafluorobutane has several applications in scientific research:

Safety and Hazards

The safety data sheet for 2,3-Dichlorooctafluorobutane suggests that it should not be used for food, drug, pesticide or biocidal product use . It also indicates that the compound should not be released into the environment .

Relevant Papers I found a paper titled “Nonanesthetic Haloalkanes and Nicotinic Acetylcholine Receptor Desensitization Kinetics” that mentions this compound . The paper discusses the effect of volatile anesthetics and ‘nonanesthetics’ on the desensitization kinetics of the Torpedo nicotinic acetylcholine receptor (nAChR). The less pronounced effect of nonanesthetics on the desensitization kinetics of this membrane protein is interpreted as evidence that the system is a valid model of the volatile anesthetic site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorooctafluorobutane can be synthesized through the photochlorination of octafluorobutane. The process involves the exposure of octafluorobutane to chlorine gas under ultraviolet light, which facilitates the substitution of hydrogen atoms with chlorine atoms. The reaction is typically carried out at controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale photochlorination reactors. These reactors are designed to optimize the reaction conditions, such as temperature, pressure, and light intensity, to maximize yield and minimize by-products. The final product is then purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorooctafluorobutane primarily undergoes substitution reactions due to the presence of chlorine and fluorine atoms. These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups, forming fluorinated alcohols.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce additional functional groups into the molecule.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3-dichlorooctafluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound’s high electronegativity and stability allow it to form strong interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

  • 1,2-Dichlorohexafluorocyclobutane
  • Perfluorobutane
  • 2,3-Dichloroperfluorobutane

Comparison: 2,3-Dichlorooctafluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties compared to other similar compounds. For instance, while 1,2-dichlorohexafluorocyclobutane also contains chlorine and fluorine, its cyclic structure results in different reactivity and stability. Perfluorobutane, lacking chlorine atoms, exhibits different chemical behavior and applications .

Properties

IUPAC Name

2,3-dichloro-1,1,1,2,3,4,4,4-octafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F8/c5-1(7,3(9,10)11)2(6,8)4(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXANZHXWGZWFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)Cl)(C(F)(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870512
Record name 2,3-Dichlorooctafluorobutane
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Molecular Weight

270.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-20-4
Record name 2,3-Dichloro-1,1,1,2,3,4,4,4-octafluorobutane
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Record name 2,3-Dichlorooctafluorobutane
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Record name 355-20-4
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Record name 2,3-Dichlorooctafluorobutane
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Record name 2,3-dichlorooctafluorobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the interaction of 2,3-Dichlorooctafluorobutane with nAChRs compare to that of anesthetics?

A: While both anesthetic and nonanesthetic halogenated compounds like this compound can inhibit nAChRs, they seem to differ in their impact on the receptor's desensitization kinetics []. Anesthetics like isoflurane and enflurane enhance the fraction of receptors in a slow desensitized state and accelerate both fast and slow desensitization processes. In contrast, this compound, at concentrations predicted to be anesthetic based on lipid solubility, displays significantly weaker effects on these desensitization kinetics []. This difference in how these compounds modulate nAChR desensitization may be key to understanding why this compound lacks anesthetic properties despite its structural similarities to conventional anesthetics.

Q2: Is the lack of anesthetic effect of this compound simply due to opposing excitatory and inhibitory actions?

A: Studies exploring the effects of this compound on the minimum alveolar anesthetic concentration (MAC) of desflurane in rats suggest that the absence of anesthetic effect is not merely due to a balance between excitation and depression []. While this compound, at certain concentrations (0.7 to 1.1 times its convulsive ED50), increased desflurane's MAC, indicating an antagonistic effect on anesthesia, this was not a consistent dose-related effect []. At higher concentrations (1.6 times its convulsive ED50), it had no impact on the MAC of desflurane []. This complex interaction pattern suggests a more nuanced mechanism beyond simple excitation-depression interplay.

Q3: Does this compound affect thermogenesis in brown adipocytes?

A: Unlike volatile anesthetics such as halothane and ether, which inhibit norepinephrine-induced thermogenesis in brown adipocytes, this compound does not affect this process []. Even at high concentrations, this compound displayed no inhibitory effect on thermogenesis, aligning it with other "thermogenesis noninhibitors" like pentobarbital and ketamine []. This distinct characteristic further highlights the unique pharmacological profile of this compound compared to classic volatile anesthetics.

Q4: Where does this compound preferentially reside in biological systems?

A: Research suggests that this compound exhibits a preference for nonpolar environments within biological systems []. In solvent partition experiments, this compound displayed greater solubility in the nonpolar solvent n-hexane compared to various polar solvents []. This finding suggests that, within biological membranes and proteins, this compound might occupy distinct microenvironments compared to volatile anesthetic molecules, which show a preference for slightly polar regions.

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